molecular formula C15H22BrNO3S B4219667 4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide

4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide

Cat. No.: B4219667
M. Wt: 376.3 g/mol
InChI Key: CKKCVIQTLSMYKR-UHFFFAOYSA-N
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Description

4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide is an organic compound with the molecular formula C15H22BrNO3S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a cyclohexyl group, and a propoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide typically involves the following steps:

    Sulfonamidation: The brominated benzene derivative is then reacted with cyclohexylamine to form the sulfonamide. This step usually requires a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the sulfonamide bond.

    Propoxylation: The final step involves the introduction of the propoxy group through nucleophilic substitution. This can be achieved by reacting the sulfonamide with propyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols depending on the reducing agent used.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and cyclohexyl group contribute to the compound’s binding affinity and selectivity. The propoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-bromo-N-cyclohexylbenzenesulfonamide: Lacks the propoxy group, which may affect its solubility and reactivity.

    4-bromo-N-propylbenzenesulfonamide: Lacks the cyclohexyl group, which may influence its binding affinity and selectivity.

    N-cyclohexyl-3-propoxybenzenesulfonamide: Lacks the bromine atom, which may alter its chemical reactivity and biological activity.

The presence of the bromine atom, cyclohexyl group, and propoxy group in this compound makes it unique and potentially more versatile in various applications compared to its analogs.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-3-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3S/c1-2-10-20-15-11-13(8-9-14(15)16)21(18,19)17-12-6-4-3-5-7-12/h8-9,11-12,17H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKCVIQTLSMYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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